Cas no 2171269-61-5 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid)

2-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key features include a chiral center at the 3S position, ensuring stereochemical precision in peptide assembly, and an Fmoc protecting group that facilitates orthogonal deprotection under mild basic conditions. The isopropyl amide moiety enhances solubility in organic solvents, while the carboxylic acid functionality allows for further conjugation or elongation in solid-phase peptide synthesis (SPPS). This compound is particularly useful for introducing branched or modified amino acid residues into peptide sequences, offering compatibility with standard SPPS protocols. Its structural design balances reactivity and stability, making it suitable for demanding synthetic applications requiring high purity and controlled incorporation.
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid structure
2171269-61-5 structure
Product name:2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid
CAS No:2171269-61-5
MF:C26H32N2O5
MW:452.542687416077
CID:6580618
PubChem ID:165539316

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid
    • 2171269-61-5
    • EN300-1472816
    • 2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)hexanamido]acetic acid
    • Inchi: 1S/C26H32N2O5/c1-4-9-18(14-24(29)28(17(2)3)15-25(30)31)27-26(32)33-16-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,17-18,23H,4,9,14-16H2,1-3H3,(H,27,32)(H,30,31)/t18-/m0/s1
    • InChI Key: FBXYJRPOXWXFTG-SFHVURJKSA-N
    • SMILES: O(C(N[C@H](CC(N(CC(=O)O)C(C)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 95.9Ų

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1472816-1.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)hexanamido]acetic acid
2171269-61-5
1g
$3368.0 2023-06-06
Enamine
EN300-1472816-50mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)hexanamido]acetic acid
2171269-61-5
50mg
$2829.0 2023-09-29
Enamine
EN300-1472816-0.5g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)hexanamido]acetic acid
2171269-61-5
0.5g
$3233.0 2023-06-06
Enamine
EN300-1472816-0.25g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)hexanamido]acetic acid
2171269-61-5
0.25g
$3099.0 2023-06-06
Enamine
EN300-1472816-1000mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)hexanamido]acetic acid
2171269-61-5
1000mg
$3368.0 2023-09-29
Enamine
EN300-1472816-5.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)hexanamido]acetic acid
2171269-61-5
5g
$9769.0 2023-06-06
Enamine
EN300-1472816-10000mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)hexanamido]acetic acid
2171269-61-5
10000mg
$14487.0 2023-09-29
Enamine
EN300-1472816-250mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)hexanamido]acetic acid
2171269-61-5
250mg
$3099.0 2023-09-29
Enamine
EN300-1472816-2.5g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)hexanamido]acetic acid
2171269-61-5
2.5g
$6602.0 2023-06-06
Enamine
EN300-1472816-500mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(propan-2-yl)hexanamido]acetic acid
2171269-61-5
500mg
$3233.0 2023-09-29

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid Related Literature

Additional information on 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid

Comprehensive Overview of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid (CAS No. 2171269-61-5)

The compound 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid, identified by its CAS number 2171269-61-5, is a sophisticated synthetic molecule widely utilized in peptide chemistry and pharmaceutical research. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable for solid-phase peptide synthesis (SPPS). Researchers and pharmaceutical developers frequently seek this compound for its role in creating peptide-based therapeutics, a rapidly growing field driven by advancements in biotechnology and precision medicine.

One of the most searched topics in peptide synthesis is the efficiency of Fmoc-protected amino acids, and this compound exemplifies their utility. The Fmoc group is pivotal in SPPS due to its stability under basic conditions and ease of removal under mild acidic conditions. This characteristic aligns with the increasing demand for green chemistry and sustainable synthesis methods, as it minimizes hazardous waste generation. Additionally, the compound’s chiral center (3S configuration) ensures high stereochemical purity, a critical factor for drug efficacy and regulatory compliance in pharmaceutical applications.

In the context of AI-driven drug discovery, molecules like 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid are often highlighted for their modularity. Computational models increasingly predict peptide interactions, and this compound’s well-defined structure aids in machine learning training datasets. Its CAS No. 2171269-61-5 is frequently referenced in patent literature and academic journals, underscoring its relevance in intellectual property and research innovation.

Another trending focus is the compound’s potential in targeted drug delivery systems. The hexanamidoacetic acid moiety offers a versatile linker for conjugating peptides to nanocarriers or biomarkers, addressing challenges in oncology and autoimmune disease treatments. This aligns with the surge in searches for “peptide-drug conjugates” and “personalized medicine platforms”, reflecting broader industry shifts toward patient-specific therapies.

From a commercial perspective, suppliers of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid emphasize its high purity (>98%) and batch-to-batch consistency, key metrics for GMP manufacturing. The compound’s CAS No. 2171269-61-5 is often cross-referenced with “custom peptide synthesis services”, a booming market segment driven by outsourced R&D and biopharmaceutical collaborations.

In summary, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidoacetic acid (CAS No. 2171269-61-5) bridges cutting-edge science and industrial demand. Its applications span from automated peptide synthesizers to next-gen biologics, making it a cornerstone of modern chemical biology. As interest in therapeutic peptides and AI-augmented research grows, this compound’s prominence will undoubtedly expand.

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